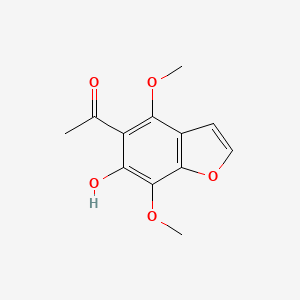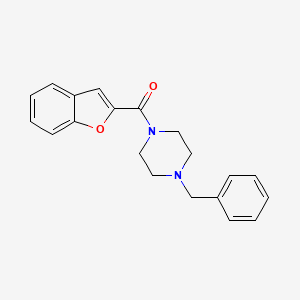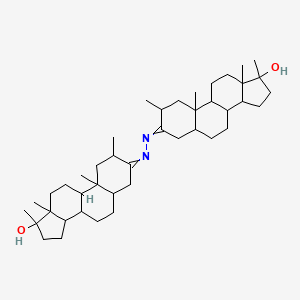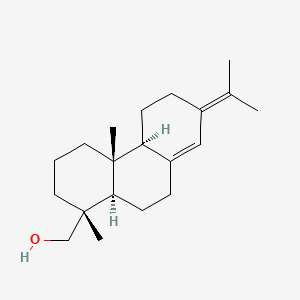
Neoabietinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoabietinol is a diterpenoid.
Wissenschaftliche Forschungsanwendungen
Anxiolytic-Like and Antinociceptive Effects
A study focused on 2(S)-neopincirin (NEO), a constituent of Clinopodium mexicanum, which shares a structural similarity to neoabietinol, investigated its anxiolytic-like and antinociceptive effects in mice. NEO showed anxiolytic-like effects and counteracted nociception induced by a thermal stimulus in a dose-dependent manner. The study supported the involvement of the GABAergic system in NEO's anxiolytic-like effect (Cassani et al., 2013).
Treatment of Corneal Neovascularization
Research on isoflavonoids and flavonoids, which are structurally related to neoabietinol, demonstrated their efficacy in treating ocular neovascularization. The study found that substances like Fisetin and Luteolin significantly inhibited corneal neovascularization (Joussen et al., 2000).
Neoadjuvant Therapy in Pancreatic Cancer
Neoabietinol's relevance in cancer treatment can be inferred from studies on neoadjuvant therapies in pancreatic cancer. One study highlighted the effectiveness of Folfirinox, a chemotherapy regimen, in improving resectability and overall survival in patients with locally advanced pancreatic cancer (Hackert et al., 2016).
Personalized Cancer Immunotherapy
The potential of neoantigens, which might include neoabietinol derivatives, in cancer immunotherapy has been explored. These neoantigens, generated by somatic mutations, offer high tumor specificity, suggesting their minimal toxic effects and broad patient coverage (Kiyotani et al., 2018).
Neoadjuvant Chemoradiation in Cancer Treatment
Another study emphasized the benefits of neoadjuvant chemoradiation in treating borderline resectable pancreatic cancer, suggesting potential areas where neoabietinol-related compounds could be applied (Jang et al., 2018).
Bioavailability and Pharmacology of Related Compounds
Studies on compounds like neohesperidin, which share a flavonoid backbone similar to neoabietinol, provide insights into their pharmacological responses, including anti-inflammatory, antidiabetic, and anticancer activities. These studies hint at the broad therapeutic potential of neoabietinol-related compounds (Akhter et al., 2022).
Neoadjuvant Endocrine Therapy in Breast Cancer
The use of neoadjuvant endocrine therapy in hormone receptor-positive breast cancer, highlighting the potential research avenues for neoabietinol and similar compounds in hormonal cancers (Chia et al., 2010).
Neoflavonoids in Neglected Diseases
Technological forecasting on neoflavonoids, closely related to neoabietinol, indicates their potential as new medications for neglected diseases such as malaria, trypanosomiasis, and leishmaniasis. This research underscores the broad-spectrum medicinal potential of neoabietinol and its derivatives (Oliveira et al., 2014).
Eigenschaften
CAS-Nummer |
640-42-6 |
|---|---|
Produktname |
Neoabietinol |
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,17-18,21H,5-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
MUBMRBNHMHINMF-LWYYNNOASA-N |
Isomerische SMILES |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C |
SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |
Kanonische SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)
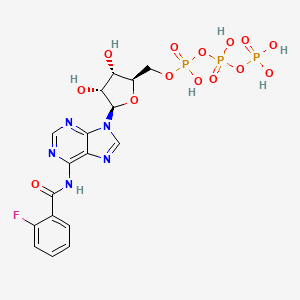
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)

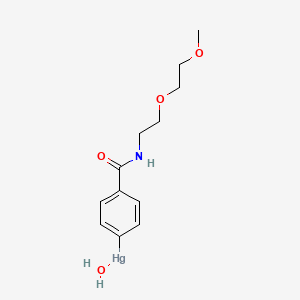


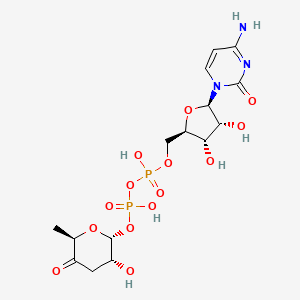

![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)
![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)
